molecular formula C21H19N3O3S2 B2877135 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877654-86-9

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2877135
CAS RN: 877654-86-9
M. Wt: 425.52
InChI Key: NFGGHYMKUSDNLM-UHFFFAOYSA-N
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Description

This compound is a derivative of thioxopyrimidines, a class of heterocyclic compounds . Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . A green synthetic procedure was developed for the two-step synthesis of a related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidin-2-yl group attached to a phenylacetamide moiety via a sulfur atom . The presence of the sulfur atom at position 2 of the pyrimidine ring is a characteristic feature of this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of the sulfur atom at position 2 of the pyrimidine ring provides additional opportunities for further functionalization .

Future Directions

The potential of thioxopyrimidines and their condensed analogs is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-27-16-9-5-8-15(12-16)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)22-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGHYMKUSDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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